molecular formula C10H15N3O B2545802 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2200807-42-5

2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2545802
CAS No.: 2200807-42-5
M. Wt: 193.25
InChI Key: IYFQCAZBHHDBEG-UHFFFAOYSA-N
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Description

2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyrimidine derivative that has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthetic Methodologies

  • The parallel synthesis of pyrimidine carboxamides showcases innovative approaches to generating libraries of related compounds, potentially including 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine, for further biological evaluation or material science applications (Črček et al., 2012).

Antitumor Agents

  • Novel classical antifolates derived from pyrimidine structures have been explored for their antitumor activities, indicating the therapeutic potential of pyrimidine derivatives in cancer treatment (Gangjee et al., 2005).

Insecticidal and Antibacterial Potential

  • Pyrimidine linked pyrazole heterocyclics have been evaluated for their insecticidal and antibacterial properties, suggesting the utility of pyrimidine derivatives in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).

Material Science Applications

  • Ferromagnetic exchange coupling across pyrimidine rings in dinuclear oxovanadium(IV) complexes indicates potential applications in magnetic materials and molecular electronics (Ishida et al., 2001).

Novel Synthetic Routes

  • Acid-catalyzed reactions involving pyrimidine derivatives have been developed for the synthesis of complex molecules, which could be applied to the synthesis of this compound related compounds (Gazizov et al., 2015).

Fluorescent Probes for RNA

  • Pyrrolo-C, a fluorescent analog of cytidine, has been studied for its potential as a site-specific probe in RNA structure and dynamics, illustrating the versatility of pyrimidine derivatives in biochemical and molecular biology research (Tinsley & Walter, 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of “2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine”. Pyrrolidine derivatives are known to have diverse biological activities, which can be attributed to their ability to interact with various biological targets .

Future Directions

Future research on “2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the biological importance of pyrrolidine and pyrimidine derivatives, this compound could be a valuable target for future studies .

Properties

IUPAC Name

2-methyl-4-(1-methylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-11-5-3-10(12-8)14-9-4-6-13(2)7-9/h3,5,9H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFQCAZBHHDBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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